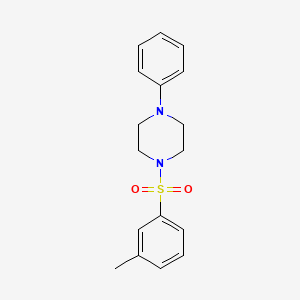

1-(3-METHYLBENZENESULFONYL)-4-PHENYLPIPERAZINE

Description

Properties

IUPAC Name |

1-(3-methylphenyl)sulfonyl-4-phenylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c1-15-6-5-9-17(14-15)22(20,21)19-12-10-18(11-13-19)16-7-3-2-4-8-16/h2-9,14H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVZJWNZUXDPQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-METHYLBENZENESULFONYL)-4-PHENYLPIPERAZINE typically involves the reaction of 3-methylbenzenesulfonyl chloride with 4-phenylpiperazine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to reflux conditions

- Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of 1-(3-METHYLBENZENESULFONYL)-4-PHENYLPIPERAZINE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-METHYLBENZENESULFONYL)-4-PHENYLPIPERAZINE can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the phenyl ring can yield nitro derivatives, while nucleophilic substitution can produce various sulfonamide derivatives.

Scientific Research Applications

1-(3-METHYLBENZENESULFONYL)-4-PHENYLPIPERAZINE has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential activity as central nervous system agents.

Material Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Biological Studies: It serves as a tool in biological research to study the interactions of sulfonyl piperazines with various biological targets.

Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-METHYLBENZENESULFONYL)-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can interact with neurotransmitter receptors, influencing their function and leading to various pharmacological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Pharmacological Implications

Piperazine derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Biological Activity

1-(3-Methylbenzenesulfonyl)-4-phenylpiperazine is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a piperazine ring substituted with a 3-methylbenzenesulfonyl group and a phenyl group, contributing to its unique biological activity. The structural formula can be represented as follows:

Research indicates that compounds within the piperazine class often interact with neurotransmitter systems, particularly serotonin and dopamine receptors. The specific mechanism of action for 1-(3-methylbenzenesulfonyl)-4-phenylpiperazine may involve:

- Serotonin Receptor Modulation : Influencing mood and anxiety levels.

- Dopamine Receptor Interaction : Potential implications in psychostimulant effects.

Antidepressant Effects

A study highlighted the antidepressant-like effects of piperazine derivatives, suggesting that modifications to the piperazine structure can enhance serotonin receptor affinity, leading to improved therapeutic outcomes in models of depression .

Neuroprotective Properties

Research has shown that certain piperazine derivatives exhibit neuroprotective properties against oxidative stress and neuroinflammation. This suggests potential applications in neurodegenerative diseases .

Antiviral Activity

Piperazine derivatives have been evaluated for their antiviral activities against various viruses. For instance, derivatives similar to 1-(3-methylbenzenesulfonyl)-4-phenylpiperazine have demonstrated moderate efficacy against HIV-1 and other viral pathogens .

Study 1: Neuropharmacological Evaluation

In a recent study assessing various piperazine derivatives, 1-(3-methylbenzenesulfonyl)-4-phenylpiperazine was tested for its effects on anxiety-like behaviors in rodent models. Results indicated a significant reduction in anxiety scores compared to control groups, supporting its potential as an anxiolytic agent .

Study 2: Antiviral Screening

Another investigation focused on the antiviral properties of piperazine derivatives against HSV-1 and CVB-2. The study found that certain structural modifications led to enhanced activity, suggesting that 1-(3-methylbenzenesulfonyl)-4-phenylpiperazine could be optimized for better efficacy against these viruses .

Data Tables

Q & A

Basic: What are the recommended synthetic routes and purification methods for 1-(3-methylbenzenesulfonyl)-4-phenylpiperazine?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a piperazine derivative (e.g., 1-amino-4-methylpiperazine) can react with a sulfonyl chloride under reflux conditions. A documented protocol involves refluxing the reactants in a polar aprotic solvent (e.g., dichloromethane) for 12 hours, followed by filtration and concentration. Purification is achieved via column chromatography using chloroform:methanol (3:1 v/v) as the eluent, followed by crystallization from dimethyl ether to isolate the product . Optimizing reaction time and solvent ratios can improve yields.

Advanced: How does 1-(3-methylbenzenesulfonyl)-4-phenylpiperazine modulate neuroinflammatory pathways in radiation-induced cognitive decline?

Answer:

In vivo studies on analogous compounds (e.g., 1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine) demonstrate dual mechanisms:

Hedgehog Pathway Activation : Promotes expansion of neural stem/progenitor cells, enhancing neurogenesis.

Microglia Inhibition : Suppresses IL-6 and other pro-inflammatory cytokines, mitigating neuroinflammation .

Experimental validation involves irradiating murine models, administering the compound post-treatment, and quantifying neural stem cell populations via flow cytometry or immunohistochemistry. Behavioral assays (e.g., Morris water maze) assess cognitive recovery.

Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?

Answer:

- FT-IR Spectroscopy : Confirms functional groups (e.g., sulfonyl S=O stretch at ~1150–1300 cm⁻¹).

- X-ray Diffraction (XRD) : Resolves crystal structure and bond angles.

- NMR Spectroscopy : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., exact mass ± 0.001 Da). Computational methods like DFT/B3LYP/6-311G(d) can predict geometric parameters for cross-validation with experimental data .

Advanced: How should researchers address contradictions in reported pharmacological efficacy across studies?

Answer:

Contradictions may arise from differences in model systems, dosage, or assay conditions. To resolve discrepancies:

Triangulation : Cross-validate results using multiple assays (e.g., in vitro binding assays vs. in vivo efficacy).

Dose-Response Analysis : Establish linearity in therapeutic windows.

Meta-Analysis : Pool data from independent studies to identify trends.

Control Standardization : Ensure consistency in cell lines, animal strains, and irradiation protocols .

Advanced: What strategies enhance the compound’s bioavailability for CNS-targeted applications?

Answer:

- Lipid Solubility Modifications : Introduce fluorine or methyl groups to improve blood-brain barrier penetration.

- Prodrug Design : Mask polar groups (e.g., sulfonyl) with ester linkages cleaved by CNS-specific enzymes.

- Nanocarrier Encapsulation : Use liposomes or polymeric nanoparticles to enhance stability and targeting.

Validate improvements via pharmacokinetic studies (e.g., plasma half-life, brain-to-plasma ratio) .

Basic: How is acute toxicity assessed for sulfonylated piperazine derivatives?

Answer:

- LD50 Determination : Administer escalating doses in murine models (e.g., intravenous LD50 = 53 mg/kg for a related compound) .

- Histopathological Analysis : Examine organ tissues post-mortem for necrosis or inflammation.

- Thermal Stability Testing : Monitor decomposition products (e.g., NOx, HCl) using TGA-MS .

Advanced: What computational methods predict binding affinities of this compound to neural targets?

Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with Hedgehog pathway proteins (e.g., Smoothened receptor).

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100+ ns trajectories.

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity .

Advanced: How can researchers balance neuroprotective and antitumor efficacy in glioblastoma models?

Answer:

- Dose Optimization : Use isobolographic analysis to identify synergistic ratios with radiotherapy.

- Tumor Volume vs. Cognitive Metrics : Monitor tumor regression (MRI) alongside behavioral outcomes.

- Microglia-Specific Knockout Models : Differentiate compound effects on tumor vs. neuroinflammatory pathways .

Basic: What in vitro assays screen for antimicrobial activity in piperazine derivatives?

Answer:

- Broth Microdilution : Determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects.

- Biofilm Inhibition : Quantify biomass reduction using crystal violet staining .

Advanced: How can methodological rigor improve reproducibility in neuropharmacology studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.